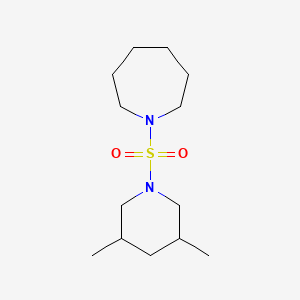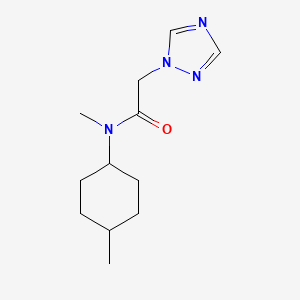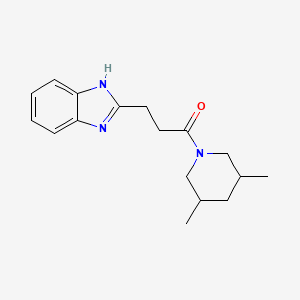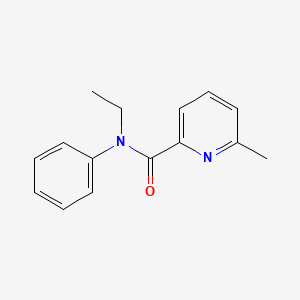![molecular formula C15H15ClN2O B7508904 N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide, also known as SR-95531 or Gabazine, is a chemical compound that belongs to the family of pyridine carboxamides. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This compound has been extensively studied for its potential therapeutic applications and its role in understanding the mechanisms of GABA-A receptor function.
Mechanism of Action
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide acts as a competitive antagonist of the GABA-A receptor, binding to the same site as GABA and preventing its inhibitory effects. This results in increased excitability of neurons and can lead to seizures and convulsions in animal models. The compound has been used to study the effects of GABA-A receptor antagonism on various physiological processes, such as memory, learning, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the alteration of ion channel conductance, and the regulation of gene expression. It has also been shown to have anxiogenic and convulsant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise manipulation of GABAergic neurotransmission and the investigation of the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to investigate the role of specific receptor subtypes in different physiological processes. Another direction is the use of this compound in the development of new therapeutics for neurological and psychiatric disorders that involve GABAergic dysfunction. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on various physiological processes.
Synthesis Methods
The synthesis of N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide involves the reaction of 2-chloropyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base, followed by the addition of 4-chlorobenzyl chloride. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide has been widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions. It is particularly useful in understanding the mechanisms of action of drugs that target GABA-A receptors, such as benzodiazepines and barbiturates.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-4-3-5-14(17-11)15(19)18(2)10-12-6-8-13(16)9-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWKSAUNKWMMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)


![1-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7508857.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)

![N-[(2-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508895.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)



![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
